

# Technical Guide: Certificate of Analysis for Methyl Tetracosanoate-d4

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## Compound of Interest

Compound Name: Methyl tetracosanoate-d4

Cat. No.: B15598355

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This technical guide provides an in-depth overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for **Methyl tetracosanoate-d4**. This deuterated internal standard is crucial for accurate quantification in mass spectrometry-based analyses.

## Quantitative Data Summary

The following table summarizes the typical quantitative data found on a Certificate of Analysis for **Methyl tetracosanoate-d4**. Values are representative and may vary between different lots and suppliers.

Parameter	Typical Specification	Method of Analysis
Chemical Identity		
Compound Name	Methyl tetracosanoate-d4	---
Synonyms	Methyl lignocerate-d4	---
CAS Number	2692624-16-9[1]	---
Molecular Formula	C <sub>25</sub> H <sub>46</sub> D <sub>4</sub> O <sub>2</sub> [1]	Mass Spectrometry
Molecular Weight	386.69 g/mol [1]	Mass Spectrometry
Purity and Composition		
Chemical Purity	≥98%	Gas Chromatography (GC)
Isotopic Purity	≥99 atom % D	Mass Spectrometry (MS)
Deuterium Incorporation	≥99% d <sub>4</sub>	Mass Spectrometry (MS)
Physical Properties		
Appearance	White to off-white solid	Visual Inspection
Melting Point	58-60 °C (for non-deuterated)	Melting Point Apparatus
Solubility	Soluble in organic solvents (e.g., hexane, chloroform, methanol)	Visual Inspection
Storage and Handling		
Storage Condition	-20°C	---
Stability	Stable under recommended storage conditions	---

## Experimental Protocols

Detailed methodologies for the key analytical techniques used to certify **Methyl tetracosanoate-d4** are outlined below.

## Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

This method is used to determine the chemical purity of the material by separating it from any volatile impurities.

### a) Sample Preparation:

- Accurately weigh approximately 1 mg of **Methyl tetracosanoate-d4**.
- Dissolve the sample in 1 mL of a suitable organic solvent (e.g., hexane or ethyl acetate) in a GC vial.
- Vortex the vial to ensure complete dissolution.

### b) Instrumentation:

- Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.
- Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness).
- Mass Spectrometer: Capable of electron ionization (EI).

### c) GC-MS Parameters:

- Injector Temperature: 250°C
- Injection Mode: Split (e.g., 20:1 ratio)
- Injection Volume: 1  $\mu$ L
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Oven Temperature Program:
  - Initial temperature: 150°C, hold for 1 minute.

- Ramp: 10°C/min to 300°C.
- Hold: 10 minutes at 300°C.
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-500.

d) Data Analysis: The chemical purity is determined by calculating the peak area of **Methyl tetracosanoate-d4** as a percentage of the total peak area of all components in the chromatogram.

## High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Deuterium Incorporation

This technique is essential for confirming the molecular formula and determining the isotopic enrichment of the deuterated standard.<sup>[2][3]</sup>

### a) Sample Preparation:

- Prepare a dilute solution of **Methyl tetracosanoate-d4** (e.g., 1 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile with 0.1% formic acid.

### b) Instrumentation:

- Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.

### c) HRMS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.

- Source Temperature: 120°C.
- Desolvation Gas Flow: 600 L/hr.
- Mass Resolution: >10,000 FWHM.
- Scan Range: m/z 380-400.

d) Data Analysis:

- Isotopic Purity Calculation: The isotopic purity is determined by comparing the integrated peak areas of the deuterated species ( $d_4$ ) to the sum of the areas of all isotopic variants ( $d_0$  to  $d_4$ ).<sup>[2][4]</sup> The percentage of isotopic purity is calculated as: % Isotopic Purity =  $[\text{Area}(d_4) / (\text{Area}(d_0) + \text{Area}(d_1) + \text{Area}(d_2) + \text{Area}(d_3) + \text{Area}(d_4))] * 100$
- Deuterium Incorporation: The accurate mass measurement is used to confirm the elemental composition and the presence of the four deuterium atoms.

## Nuclear Magnetic Resonance ( $^1\text{H}$ -NMR) Spectroscopy for Structural Confirmation

$^1\text{H}$ -NMR spectroscopy is used to confirm the structure of the molecule and the location of the deuterium labels.

a) Sample Preparation:

- Dissolve 5-10 mg of **Methyl tetracosanoate- $d_4$**  in approximately 0.7 mL of a deuterated solvent (e.g., chloroform- $d$ ,  $\text{CDCl}_3$ ) in an NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).<sup>[5]</sup>

b) Instrumentation:

- NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

c)  $^1\text{H}$ -NMR Parameters:

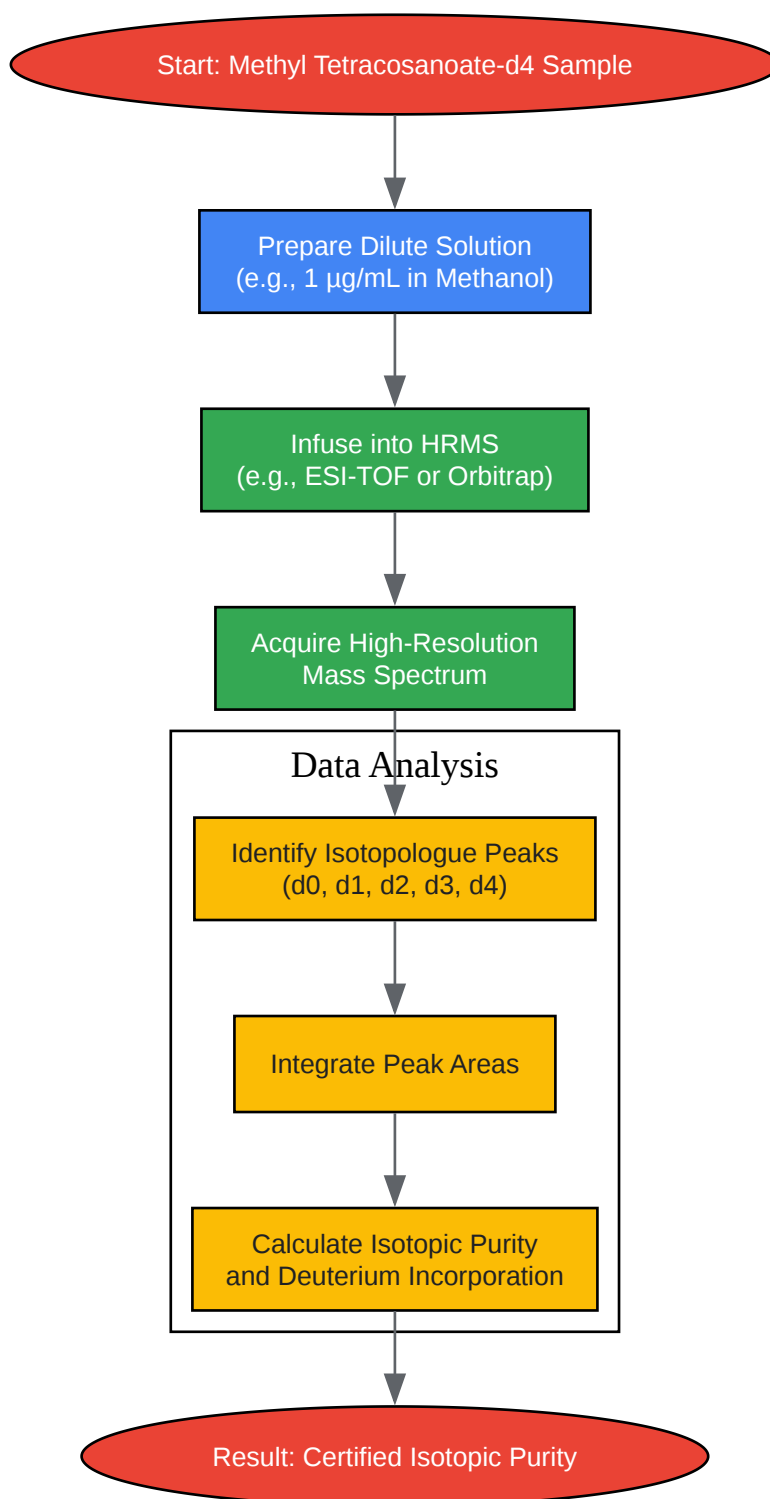
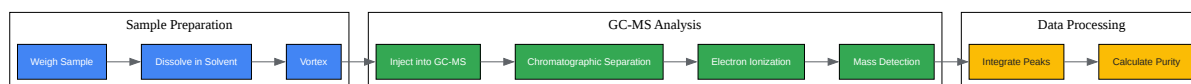
- Pulse Sequence: Standard  $^1\text{H}$  pulse program.

- Number of Scans: 16 or as needed to achieve adequate signal-to-noise.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-10 ppm.

d) Data Analysis: The  $^1\text{H}$ -NMR spectrum is analyzed to confirm the presence of characteristic peaks for the methyl ester and the long alkyl chain. The absence or significant reduction of the proton signal at the position of deuteration confirms the successful labeling.

## Visualizations

The following diagrams illustrate the typical workflows for the analysis of **Methyl tetracosanoate-d4**.



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